![molecular formula C22H25N3O3S B2719365 N-[(1,2-dimethylindol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 852137-81-6](/img/structure/B2719365.png)
N-[(1,2-dimethylindol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
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Description
Scientific Research Applications
Pharmacological Characterization
Compounds structurally related to N-[(1,2-dimethylindol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide have been investigated for their pharmacological properties, particularly as κ-opioid receptor (KOR) antagonists. For example, Grimwood et al. (2011) described the pharmacological characterization of a novel KOR antagonist, demonstrating its potential in treating depression and addiction disorders through in vivo assays in mice and rats, highlighting the therapeutic implications of such compounds in neuropsychiatric conditions (Grimwood et al., 2011).
Synthesis and Chemical Properties
Several studies focus on the synthesis and characterization of compounds with similar structural features, underscoring their significance in organic and medicinal chemistry. For instance, Fleck et al. (2003) detailed the development of a stereoselective process for synthesizing a key intermediate, showcasing the synthetic versatility and applicability of such compounds in developing pharmacologically active agents (Fleck et al., 2003).
Antimicrobial Activity
The synthesis of novel derivatives with antimicrobial properties has been a significant area of research. Hublikar et al. (2019) synthesized a series of pyrrole derivatives, evaluating their in vitro antimicrobial activities. This study demonstrates the potential of structurally similar compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Coordination Chemistry
Research on the coordination geometry and magnetic properties of metal complexes incorporating sulfonamide ligands reveals the potential of such compounds in materials science. Karlsen et al. (2002) investigated the structural properties of benzamides and their analogs, providing insights into their application in designing materials with specific magnetic anisotropies (Karlsen et al., 2002).
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-13-19-14-17(5-10-21(19)24(16)2)15-23-22(26)18-6-8-20(9-7-18)29(27,28)25-11-3-4-12-25/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINARVISCHQVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
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